Potassium Trimethoxy(trifluoromethyl)borate
Overview
Description
Potassium Trimethoxy(trifluoromethyl)borate: is an organoboron compound with the molecular formula C4H9BF3KO3. It is a white to almost white powder or crystalline solid that is hygroscopic and heat-sensitive . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Mechanism of Action
Target of Action
Potassium Trimethoxy(trifluoromethyl)borate is a trifluoromethylating reagent used in nucleophilic reactions . Its primary targets are carbonyl groups and copper salts . Carbonyl groups are functional groups composed of a carbon atom double-bonded to an oxygen atom: C=O. Copper salts are compounds where copper is the cation which can be coupled with various anions.
Mode of Action
The compound interacts with its targets through nucleophilic addition reactions . In these reactions, a nucleophile (a species rich in electrons) donates an electron pair to an electrophile (a species deficient in electrons). In the case of this compound, the compound acts as a nucleophile, donating an electron pair to the carbonyl group or copper salt, which act as electrophiles .
Biochemical Pathways
Given its role in nucleophilic addition reactions, it can be inferred that the compound plays a role in various organic synthesis processes where carbonyl groups and copper salts are involved .
Pharmacokinetics
As a solid compound , it is likely to have different pharmacokinetic properties compared to liquid or gaseous compounds. The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the method of administration.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in nucleophilic addition reactions . By donating an electron pair to carbonyl groups or copper salts, the compound facilitates the formation of new chemical bonds, leading to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic and heat sensitive , meaning it absorbs water from the environment and can degrade under high temperatures. Therefore, it is recommended to store the compound under inert gas and at refrigerated temperatures (0-10°C) to maintain its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium Trimethoxy(trifluoromethyl)borate can be synthesized through the reaction of potassium fluoride with trimethoxy(trifluoromethyl)borane. The reaction typically takes place in an inert atmosphere to prevent moisture from affecting the product. The reaction conditions often involve moderate temperatures and the use of solvents like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is usually stored under inert gas and refrigerated to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Potassium Trimethoxy(trifluoromethyl)borate undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds such as aldehydes and ketones to form trifluoromethylated alcohols.
Cross-Coupling Reactions: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: The reaction with aldehydes or ketones typically occurs in the presence of a base and a solvent like DMF at elevated temperatures.
Cross-Coupling Reactions: These reactions often require a palladium catalyst and a base under inert atmosphere.
Major Products:
Nucleophilic Addition: The major products are trifluoromethylated alcohols.
Cross-Coupling Reactions: The major products are biaryl compounds.
Scientific Research Applications
Chemistry: This modification can significantly alter the chemical and physical properties of the target molecules .
Biology and Medicine: In medicinal chemistry, the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. Thus, Potassium Trimethoxy(trifluoromethyl)borate is used in the synthesis of potential drug candidates .
Industry: In the chemical industry, this compound is used in the production of agrochemicals and materials science for the development of new polymers and advanced materials .
Comparison with Similar Compounds
- Potassium Trifluoromethyltrifluoroborate
- Potassium Trifluoromethylphenylborate
- Potassium Trifluoromethylvinylborate
Uniqueness: Potassium Trimethoxy(trifluoromethyl)borate is unique due to its trimethoxyborate structure, which provides distinct reactivity compared to other trifluoromethylborate compounds. This structure allows for more efficient nucleophilic addition and cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
potassium;trimethoxy(trifluoromethyl)boranuide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BF3O3.K/c1-9-5(10-2,11-3)4(6,7)8;/h1-3H3;/q-1;+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUUVPNLRZQWNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(F)(F)F)(OC)(OC)OC.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BF3KO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626232-27-7 | |
Record name | Potassium (trifluoromethyl)trimethylborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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